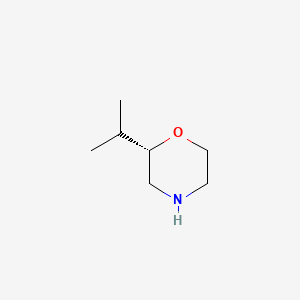

(S)-2-Isopropylmorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-propan-2-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(2)7-5-8-3-4-9-7/h6-8H,3-5H2,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBOOEPFXFVICE-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718898 | |

| Record name | (2S)-2-(Propan-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286768-31-7 | |

| Record name | (2S)-2-(Propan-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-2-Isopropylmorpholine structural properties and chirality

An In-depth Technical Guide on the Structural Properties and Chirality of (S)-2-Isopropylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural properties and chirality of this compound, a key chiral intermediate in the synthesis of various pharmaceutical compounds. This document collates available data on its chemical and physical characteristics, spectroscopic profile, and relevant experimental procedures.

Structural Properties

This compound is a substituted morpholine derivative featuring an isopropyl group at the second position of the morpholine ring. The presence of this substituent introduces a chiral center, leading to the existence of two enantiomers: this compound and (R)-2-Isopropylmorpholine. This guide focuses on the (S)-enantiomer.

General Properties

| Property | Value | Source |

| Chemical Formula | C₇H₁₅NO | - |

| Molecular Weight | 129.20 g/mol | - |

| CAS Number (for hydrochloride) | 1432678-91-5 | [1][2][3][4][5][6] |

| Chemical Formula (hydrochloride) | C₇H₁₆ClNO | [3] |

| Molecular Weight (hydrochloride) | 165.66 g/mol | [1][2][3] |

Physical Properties

Detailed experimental physical properties such as melting point, boiling point, and density for this compound are not widely reported. The hydrochloride salt is typically a solid and is used in various synthetic applications.[2]

Chirality

The chirality of this compound arises from the stereogenic center at the C2 position of the morpholine ring, which is bonded to four different groups: a hydrogen atom, an isopropyl group, the oxygen atom of the ring, and the nitrogen atom of the ring (via the C3-C2 bond). The "(S)" designation refers to the specific spatial arrangement of these groups according to the Cahn-Ingold-Prelog priority rules.

The enantiomeric purity of this compound is a critical parameter in its use as a pharmaceutical intermediate, as different enantiomers of a drug can exhibit significantly different pharmacological activities.

Caption: Enantiomers of 2-Isopropylmorpholine.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data for this compound is scarce in the public domain. However, based on the general characteristics of morpholine derivatives, the expected spectral features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the morpholine ring and the isopropyl group. The protons on the carbons adjacent to the oxygen (C2-H and C6-H) would appear at a lower field compared to those adjacent to the nitrogen (C3-H and C5-H). The isopropyl group would exhibit a characteristic doublet for the methyl protons and a multiplet for the methine proton.

¹³C NMR: The carbon NMR spectrum would show signals for the seven carbon atoms. The carbons bonded to the heteroatoms (C2, C6, C3, and C5) would be deshielded and appear at a lower field.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

N-H stretching: A peak in the region of 3300-3500 cm⁻¹.

-

C-H stretching: Peaks in the region of 2850-3000 cm⁻¹.

-

C-O-C stretching: A strong band in the region of 1070-1150 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the isopropyl group and cleavage of the morpholine ring.

Experimental Protocols

Synthesis

The enantioselective synthesis of 2-substituted morpholines can be achieved through various strategies, including:

-

From Chiral Amino Alcohols: A common and effective method involves the cyclization of a chiral amino alcohol. For the synthesis of this compound, a potential starting material would be (S)-alaninol. The synthesis generally involves the N-alkylation of the amino alcohol with a two-carbon electrophile followed by an intramolecular cyclization.

Caption: General synthesis workflow.

Chiral Separation

The resolution of a racemic mixture of 2-isopropylmorpholine can be achieved using chiral High-Performance Liquid Chromatography (HPLC).

General Chiral HPLC Protocol:

-

Column Selection: A chiral stationary phase (CSP) is essential. Common choices include polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve the best separation.

-

Detection: UV detection is commonly employed.

-

Optimization: Parameters such as mobile phase composition, flow rate, and column temperature are adjusted to maximize the resolution between the enantiomers.

Caption: Chiral HPLC separation workflow.

Conclusion

This compound is a valuable chiral building block in medicinal chemistry. While detailed public data on its specific properties are limited, this guide provides a foundational understanding of its structure, chirality, and expected analytical characteristics based on related compounds and general chemical principles. Further research and publication of experimental data are needed to provide a more complete profile of this important molecule.

References

- 1. 1432678-91-5|2-Isopropylmorpholine hydrochloride|BLD Pharm [bldpharm.com]

- 2. 2-Isopropylmorpholine hydrochloride [myskinrecipes.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 2-IsopropylMorpholine hydrochloride CAS#: 1432678-91-5 [chemicalbook.com]

- 5. 2-IsopropylMorpholine hydrochloride | 1432678-91-5 [chemicalbook.com]

- 6. chromatographyonline.com [chromatographyonline.com]

Spectroscopic Profile of (S)-2-Isopropylmorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (S)-2-Isopropylmorpholine, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public spectroscopic data for this specific enantiomer, this guide presents a combination of data derived from closely related analogs and predicted values based on established spectroscopic principles. The information herein is intended to serve as a reference for the identification, characterization, and quality control of this compound and its derivatives.

Core Spectroscopic Data

The following tables summarize the expected quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. It is important to note that direct experimental data for the unenriched (S)-enantiomer is scarce in publicly accessible databases. The presented data is a composite based on published data for racemic or N-protected 2-isopropylmorpholine and spectral predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 - 3.9 | m | 1H | H-3a |

| ~3.6 - 3.7 | m | 1H | H-5a |

| ~3.4 - 3.5 | m | 1H | H-3e |

| ~2.8 - 2.9 | m | 1H | H-6a |

| ~2.7 - 2.8 | m | 1H | H-2 |

| ~2.5 - 2.6 | m | 1H | H-5e |

| ~2.3 - 2.4 | m | 1H | H-6e |

| ~1.8 - 1.9 | m | 1H | CH-(isopropyl) |

| ~1.5 (broad s) | s | 1H | NH |

| ~0.9 | d | 3H | CH₃ (isopropyl) |

| ~0.85 | d | 3H | CH₃ (isopropyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~71.0 | C-3 |

| ~67.5 | C-5 |

| ~63.0 | C-2 |

| ~46.0 | C-6 |

| ~32.0 | CH (isopropyl) |

| ~18.5 | CH₃ (isopropyl) |

| ~18.0 | CH₃ (isopropyl) |

Note: Chemical shifts are referenced to TMS (Tetramethylsilane) at 0 ppm. Predicted values are based on the analysis of similar morpholine structures.

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Broad | N-H Stretch |

| 2960 - 2850 | Strong | C-H Stretch (aliphatic) |

| 1470 - 1450 | Medium | C-H Bend (CH₂, CH₃) |

| 1120 - 1080 | Strong | C-O-C Stretch (asymmetric) |

| 880 - 850 | Medium | C-N Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Relative Intensity | Assignment |

| 129 | Moderate | [M]⁺ (Molecular Ion) |

| 114 | Moderate | [M - CH₃]⁺ |

| 86 | High | [M - C₃H₇]⁺ (Loss of isopropyl group) |

| 57 | High | [C₄H₉]⁺ (Isopropyl cation fragment) |

| 43 | High | [C₃H₇]⁺ (Propyl fragment) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard methodologies reported for the characterization of morpholine derivatives.[1][2]

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (TMS) added as an internal standard. For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled sequence would be employed to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. The sample, either as a neat liquid or a thin film, would be analyzed using an attenuated total reflectance (ATR) accessory. The spectrum would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via direct infusion or through a gas chromatograph (GC-MS). The instrument would be scanned over a mass range of m/z 40-300.

Visualizations

Synthesis and Purification Workflow

The synthesis of this compound can be achieved through various synthetic routes, often involving the asymmetric hydrogenation of a dehydromorpholine precursor. The following diagram illustrates a general workflow for its synthesis and purification.

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Analysis Logical Flow

The characterization of a synthesized compound like this compound follows a logical progression of spectroscopic analyses to confirm its structure and purity.

Caption: Logical flow of spectroscopic analysis for structural elucidation.

References

The Evolution of Morpholine-Based Chiral Auxiliaries: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its therapeutic efficacy and safety profile. Chiral auxiliaries have emerged as a powerful and reliable tool in asymmetric synthesis, temporarily imparting chirality to a substrate to direct the stereochemical outcome of a reaction. While the field has been dominated by seminal contributions such as Evans' oxazolidinones and Enders' SAMP/RAMP hydrazones, a growing class of chiral auxiliaries based on the morpholine scaffold has demonstrated significant potential and versatility. This technical guide provides an in-depth exploration of the historical development, applications, and experimental protocols associated with morpholine-based chiral auxiliaries.

Historical Context and Emergence of Morpholine-Based Auxiliaries

The concept of chiral auxiliaries was pioneered in the 1970s and 1980s, with researchers like E. J. Corey and David A. Evans introducing auxiliaries derived from readily available chiral molecules.[1][2][3] Evans' oxazolidinones, derived from amino acids, became a "gold standard" due to their high diastereoselectivity in a variety of reactions, including aldol additions and alkylations.[4][5] These early successes laid the groundwork for the development of new generations of chiral auxiliaries with improved characteristics, such as easier removal and higher stereochemical control.

While the morpholine moiety has long been recognized as a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, its systematic development as a chiral auxiliary is a more recent advancement.[6][7] The initial use of morpholine derivatives in asymmetric synthesis often involved their role as chiral building blocks or ligands. The evolution towards their application as true chiral auxiliaries can be seen as a natural progression from the well-established oxazolidinone systems. Morpholinones, which can be considered as aza-analogs of oxazolidinones, offered a new platform for asymmetric synthesis, with the potential for modified reactivity and selectivity.

The development of morpholine-based auxiliaries has been driven by the need for greater structural diversity and novel reactivity patterns. Researchers have explored various substitution patterns on the morpholine ring to fine-tune its steric and electronic properties, thereby influencing the diastereoselectivity of reactions.

Key Developments and Applications

The utility of morpholine-based chiral auxiliaries has been demonstrated in a range of stereoselective transformations, most notably in aldol reactions and asymmetric alkylations. These auxiliaries are typically synthesized from enantiomerically pure amino alcohols, which serve as the source of chirality.

Asymmetric Aldol Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Chiral morpholinone auxiliaries have been successfully employed to control the stereochemistry of aldol products. The mechanism of stereochemical induction is analogous to that of Evans' oxazolidinones, where the chiral auxiliary directs the approach of the electrophile to one face of the enolate.

dot

Caption: General workflow for an asymmetric aldol reaction using a morpholine-based chiral auxiliary.

Asymmetric Alkylation

The asymmetric alkylation of enolates is another critical transformation for the construction of chiral centers. Morpholine-based auxiliaries have proven effective in directing the stereoselective addition of alkyl halides to enolates derived from N-acylmorpholinones. The steric hindrance provided by the substituents on the chiral auxiliary dictates the trajectory of the incoming electrophile, leading to high diastereoselectivity.

Quantitative Data Summary

The performance of morpholine-based chiral auxiliaries is evaluated by the diastereomeric excess (de%) or enantiomeric excess (ee%) of the product, as well as the chemical yield. The following tables summarize representative data for key applications.

Table 1: Asymmetric Aldol Reactions using Morpholinone Auxiliaries

| Auxiliary Precursor | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| (1R,2S)-Ephedrine | Benzaldehyde | 99:1 | 85 | [8] |

| (1R,2S)-Ephedrine | Isobutyraldehyde | 95:5 | 78 | [8] |

| (1R,2S)-Ephedrine | Acetaldehyde | 90:10 | 75 | [8] |

Table 2: Asymmetric Synthesis of Chiral Morpholines

| Reaction Type | Substrate | Catalyst/Auxiliary | ee% | Yield (%) | Reference |

| Asymmetric Hydrogenation | 2-Phenyl-dehydromorpholine | SKP-Rh complex | 92 | >99 | [9] |

| Asymmetric Hydrogenation | 2-(4-F-Ph)-dehydromorpholine | SKP-Rh complex | 92 | >99 | [9] |

| Asymmetric Hydrogenation | 2-(o-Tolyl)-dehydromorpholine | SKP-Rh complex | 99 | >99 | |

| Organocatalytic Chlorocycloetherification | N-Tosyl-4-phenyl-pent-4-en-1-amine | Cinchona alkaloid derivative | 95 | 92 | [10] |

Detailed Experimental Protocols

Synthesis of a (1R,2S)-Ephedrine-Derived Morpholinone Auxiliary

This protocol describes the synthesis of a chiral 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-one from (1R,2S)-ephedrine, which can be considered aza-morpholinone auxiliary.[8]

Materials:

-

(1R,2S)-Ephedrine

-

Hydrazine hydrate

-

Triphosgene

-

Toluene

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Synthesis of the Hydrazide: A solution of (1R,2S)-ephedrine in toluene is heated with hydrazine hydrate. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

-

Cyclization: The crude hydrazide is dissolved in DCM and cooled to 0 °C. A solution of triphosgene in DCM is added dropwise, followed by the slow addition of triethylamine. The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the chiral oxadiazin-2-one.

Asymmetric Aldol Reaction using a Morpholinone Auxiliary

This protocol is a general procedure for the asymmetric aldol reaction using an N-propionyl derivative of a chiral morpholinone.[8]

Materials:

-

N-Propionyl chiral morpholinone

-

Di-n-butylboryl trifluoromethanesulfonate (Bu₂BOTf)

-

Diisopropylethylamine (DIPEA)

-

Aldehyde (e.g., benzaldehyde)

-

Anhydrous dichloromethane (DCM)

-

Methanol

-

Phosphate buffer (pH 7)

-

Hydrogen peroxide (30%)

-

Sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Enolate Formation: The N-propionyl chiral morpholinone is dissolved in anhydrous DCM and cooled to -78 °C under an inert atmosphere. Di-n-butylboryl trifluoromethanesulfonate is added, followed by the dropwise addition of diisopropylethylamine. The mixture is stirred at this temperature for 30 minutes, then warmed to 0 °C for 1 hour.

-

Aldol Addition: The reaction mixture is cooled back to -78 °C, and the aldehyde is added dropwise. The reaction is stirred at -78 °C for 2 hours, then at 0 °C for an additional hour.

-

Work-up: The reaction is quenched by the addition of methanol, followed by a phosphate buffer (pH 7) and more methanol. Hydrogen peroxide (30%) is added slowly at 0 °C, and the mixture is stirred vigorously for 1 hour. The volatile solvents are removed under reduced pressure, and the aqueous residue is extracted with DCM.

-

Purification: The combined organic layers are washed with saturated NaHCO₃ solution and brine, dried over Na₂SO₄, and concentrated. The crude aldol adduct is purified by flash column chromatography on silica gel.

Cleavage of the Morpholinone Auxiliary

This protocol describes the hydrolytic cleavage of the chiral auxiliary to yield the chiral β-hydroxy acid.[8][11]

Materials:

-

Aldol adduct

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (30%)

-

Tetrahydrofuran (THF)

-

Water

-

Sodium sulfite (Na₂SO₃) solution

-

Hydrochloric acid (HCl) (1M)

-

Ethyl acetate

Procedure:

-

Hydrolysis: The aldol adduct is dissolved in a mixture of THF and water (3:1) and cooled to 0 °C. An aqueous solution of lithium hydroxide and hydrogen peroxide is added, and the mixture is stirred at 0 °C for 4 hours.

-

Quenching and Extraction: The reaction is quenched by the addition of an aqueous solution of sodium sulfite. The mixture is stirred for 30 minutes. The organic solvent is removed under reduced pressure, and the aqueous layer is washed with ethyl acetate to remove the recovered auxiliary.

-

Isolation of the Product: The aqueous layer is acidified to pH 2-3 with 1M HCl and then extracted with ethyl acetate. The combined organic extracts are dried over Na₂SO₄, filtered, and concentrated to afford the chiral β-hydroxy acid.

Logical Relationships and Development Pathway

The development of morpholine-based chiral auxiliaries can be visualized as an evolution from earlier, well-established systems.

dot

Caption: Historical evolution of morpholine-based chiral auxiliaries from earlier systems.

Conclusion and Future Outlook

Morpholine-based chiral auxiliaries represent a valuable and evolving class of tools for asymmetric synthesis. Their development has been inspired by the success of earlier auxiliaries, and they offer a platform for fine-tuning stereochemical control through structural modifications. The accessibility of chiral amino alcohols as starting materials and the favorable properties of the morpholine ring make these auxiliaries attractive for applications in both academic research and industrial drug development.

Future research in this area is likely to focus on the design of new morpholine-based auxiliaries with enhanced reactivity and selectivity, as well as their application in a broader range of asymmetric transformations. The development of catalytic methods that utilize chiral morpholine-based ligands is also a promising avenue for further investigation, offering the potential for more atom-economical and environmentally friendly synthetic routes. As the demand for enantiomerically pure compounds continues to grow, the importance and utility of morpholine-based chiral auxiliaries are set to expand.

References

- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Chiral auxiliary! | PPTX [slideshare.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Morpholine derivatives: Significance and symbolism [wisdomlib.org]

- 8. UQ eSpace [espace.library.uq.edu.au]

- 9. youtube.com [youtube.com]

- 10. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistry.williams.edu [chemistry.williams.edu]

An In-depth Technical Guide on the Safety, Handling, and Storage of (S)-2-Isopropylmorpholine

Disclaimer: As of the compilation of this document, a specific Safety Data Sheet (SDS) for (S)-2-Isopropylmorpholine was not publicly available. The following guidelines have been synthesized from data on structurally analogous compounds, including morpholine and its derivatives. This guide is intended for researchers, scientists, and drug development professionals and should be used in conjunction with a thorough internal risk assessment. Always consult the most current and specific safety data available for any chemical before use.

Hazard Identification and Classification

Based on data from analogous morpholine compounds, this compound should be handled as a hazardous substance. The anticipated hazard classifications are summarized below. These are extrapolated from related chemicals and should be confirmed with a substance-specific SDS when available.

Table 1: Anticipated GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor.[1] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[1] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[1] |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage.[1] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child. |

Signal Word: Danger

Hazard Pictograms:

GHS02 (Flammable), GHS05 (Corrosive), GHS06 (Toxic), GHS08 (Health Hazard)

Physicochemical Properties

The following table summarizes the known physicochemical properties of morpholine, a parent compound. These values are provided as an estimate for this compound.

Table 2: Physicochemical Properties of Morpholine (as a surrogate)

| Property | Value |

| Molecular Formula | C4H9NO (Morpholine) |

| Molecular Weight | 87.12 g/mol (Morpholine) |

| Appearance | Colorless liquid with a characteristic amine/fish-like odor.[2] |

| Boiling Point | 128.3 °C (Morpholine) |

| Melting Point | -4.9 °C (Morpholine) |

| Flash Point | 32 - 35 °C (Morpholine)[1][3] |

| Density | ~1.00 g/cm³ (Morpholine)[2] |

| Solubility in Water | Miscible in any proportion (Morpholine) |

Safe Handling and Personal Protective Equipment (PPE)

Due to the anticipated corrosive and toxic nature of this compound, strict adherence to safety protocols is mandatory.

-

Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

-

Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.

The following table outlines the recommended PPE when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Area | PPE Specification |

| Eye and Face | Chemical safety goggles and a full-face shield.[4] |

| Skin | Chemical-resistant gloves (e.g., nitrile or neoprene). A lab coat or chemical-resistant apron.[4] |

| Respiratory | For routine use in a fume hood, no respirator is typically required. In case of spills or inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4] |

The following diagram illustrates a safe handling workflow for this compound.

Caption: A workflow for the safe handling of this compound.

Storage and Incompatibility

Proper storage is crucial to maintain the stability and safety of this compound.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area.[4][5] The storage area should be designated for corrosive and flammable liquids. Keep containers tightly closed to prevent the absorption of moisture and carbon dioxide.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]

-

Storage Segregation: Store away from incompatible materials. Do not store with food or drink.

The logical relationship for storage segregation is depicted below.

Caption: Storage incompatibility of this compound.

Emergency Procedures and First Aid

In the event of exposure or a spill, immediate action is necessary.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

The following diagram outlines the general procedure for responding to a spill.

Caption: A general workflow for responding to a chemical spill.

Toxicology and Experimental Protocols

Note: No specific toxicological studies for this compound were identified. The information below is based on general toxicological testing for analogous compounds.

-

Acute Toxicity: Expected to be harmful or toxic via oral, dermal, and inhalation routes.[1]

-

Corrosivity: Likely to cause severe skin and eye burns due to its amine structure.[1]

-

Sensitization: Some morpholine derivatives have been shown to have sensitizing potential.

-

Carcinogenicity: Morpholine is not classifiable as to its carcinogenicity to humans (IARC Group 3).[1]

-

Reproductive Toxicity: Some related compounds are suspected of damaging fertility or the unborn child.

While specific experimental protocols for this compound are not available, the safety assessment of such a compound would typically involve the following OECD (Organisation for Economic Co-operation and Development) test guidelines:

-

Acute Oral Toxicity (OECD 423): This test provides information on the hazardous properties and allows for the substance to be ranked and classified according to the Globally Harmonized System (GHS). It involves the administration of the substance to animals in a stepwise procedure.

-

Acute Dermal Toxicity (OECD 402): This method determines the acute toxicity of a substance when applied to the skin. The substance is applied to the skin of experimental animals in a single dose.

-

Acute Inhalation Toxicity (OECD 403): This guideline describes the procedures to assess the toxicity of a substance when inhaled by experimental animals for a short duration.

-

Skin Corrosion/Irritation (OECD 431, 439): These in vitro tests determine the potential of a substance to cause skin corrosion or irritation.

-

Eye Corrosion/Irritation (OECD 437, 492): These in vitro methods assess the potential of a substance to induce serious eye damage or irritation.

-

Bacterial Reverse Mutation Test (Ames Test, OECD 471): This is a widely used in vitro test for identifying substances that can cause gene mutations.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Disposal: Dispose of in accordance with all local, regional, and national regulations. Do not allow the substance to enter drains or waterways.

-

Container Disposal: Contaminated containers should be treated as hazardous waste and disposed of accordingly.

This guide provides a foundational understanding of the safety, handling, and storage of this compound based on the available data for analogous compounds. It is imperative that all users conduct their own risk assessments and adhere to the highest safety standards in their laboratories.

References

The Enigmatic Role of (S)-2-Isopropylmorpholine in Stereochemical Control: An Analysis of Available Evidence

For researchers, scientists, and drug development professionals, the quest for precise stereochemical control is a cornerstone of modern synthetic chemistry. While a vast arsenal of chiral auxiliaries has been developed and successfully deployed, an in-depth review of scientific literature reveals a notable absence of (S)-2-Isopropylmorpholine as a widely utilized or mechanistically characterized chiral auxiliary for stereocontrolled reactions such as aldol additions, alkylations, or Michael additions.

Despite extensive searches of chemical databases and scholarly articles, there is no significant body of work detailing the application of this compound for the purpose of inducing asymmetry in a substrate to which it is temporarily attached. The core requirements of a technical guide—quantitative data on diastereoselectivity and enantioselectivity, detailed experimental protocols for its use as an auxiliary, and established transition state models—could not be fulfilled as the primary literature on this specific application appears to be non-existent.

Chiral Morpholines: A Focus on Synthesis Rather Than Auxiliary Control

The available research on chiral morpholines, including those with a 2-isopropyl substituent, predominantly centers on the synthesis of the morpholine ring itself as a chiral target. These chiral morpholine scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.

Recent advancements in this area have focused on methods such as the asymmetric hydrogenation of unsaturated morpholines. For instance, the use of a bisphosphine-rhodium catalyst with a large bite angle has been shown to produce a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee).[1] This approach, however, treats the chiral morpholine as the final product, not as a temporary auxiliary to control a subsequent reaction.

Related Morpholine Structures in Asymmetric Synthesis

While this compound itself is not documented as a chiral auxiliary, related structures have been explored in the context of asymmetric synthesis. For example, studies on the aldol reactions of morpholine carboxamides have been conducted. These investigations, however, do not specifically employ the (S)-2-isopropyl substitution pattern and focus on a different class of morpholine derivatives.[2]

The synthesis of chiral morpholin-2-ones and 1,2-amino alcohols has also been achieved using pseudoephedrine as a chiral auxiliary in reactions with arylglyoxals.[2] This highlights that while the morpholine core is a valuable synthetic target, other well-established chiral auxiliaries are typically employed to achieve its stereoselective synthesis.

The Logic of Chiral Auxiliaries and the Absence of this compound

The fundamental principle of a chiral auxiliary is its ability to create a sterically and electronically biased environment around a prochiral center, directing the approach of a reactant from a specific face. This is typically achieved through the formation of a temporary covalent bond between the substrate and the auxiliary. The subsequent diastereoselective reaction is then followed by the removal of the auxiliary to yield an enantiomerically enriched product.

For a chiral auxiliary to be effective and widely adopted, it generally needs to:

-

Be readily available in enantiopure form.

-

Attach and detach from the substrate under mild conditions.

-

Provide high levels of stereocontrol in a predictable manner.

-

Allow for the straightforward separation of diastereomeric products.

The lack of literature on this compound as a chiral auxiliary suggests that it may not meet one or more of these critical criteria, or that other, more effective auxiliaries have become the standard for the types of transformations where it might have been considered.

Conclusion

Based on a thorough review of the current scientific literature, this compound is not a recognized or documented chiral auxiliary for the stereochemical control of common asymmetric reactions. The research landscape is focused on the synthesis of chiral morpholines as valuable building blocks and final products in drug discovery and development. For scientists and researchers seeking to implement stereocontrol, the extensive body of work on well-established chiral auxiliaries, such as Evans oxazolidinones, pseudoephedrine, and SAMP/RAMP hydrazones, provides a more robust and predictable foundation for achieving high levels of asymmetric induction.

Experimental Workflow for the Synthesis of Chiral Morpholines (General Example)

While a protocol for using this compound as a chiral auxiliary is not available, the following diagram illustrates a general workflow for the synthesis of a chiral morpholine derivative, which is the context in which this compound is typically found in the literature.

Caption: General experimental workflow for the synthesis of chiral morpholines.

References

A Technical Guide to Asymmetric Synthesis of α-Amino Acids Using Schöllkopf Auxiliaries

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical application of Schöllkopf auxiliaries in the asymmetric synthesis of α-amino acids. This method, a cornerstone of modern organic chemistry, provides a robust and highly stereoselective route to a wide array of non-proteinogenic α-amino acids, which are critical components in drug discovery and development.

Introduction to the Schöllkopf Method

The Schöllkopf method, developed by Ulrich Schöllkopf in the early 1980s, is a powerful strategy for the asymmetric synthesis of α-amino acids.[1][2] The core of this methodology lies in the diastereoselective alkylation of a chiral bis-lactim ether, a glycine derivative masked within a cyclic dipeptide. The chiral auxiliary, typically derived from the amino acid L-valine, effectively controls the stereochemical outcome of the alkylation reaction, leading to the formation of new α-amino acids with high enantiomeric purity.[2][3]

The steric bulk of the auxiliary's side chain, such as the isopropyl group from valine, shields one face of the metallated glycine enolate. This steric hindrance directs the incoming electrophile to the opposite face, resulting in a highly diastereoselective transformation.[2] Subsequent mild acidic hydrolysis cleaves the newly formed α-amino acid from the auxiliary, yielding the desired product, typically as its methyl ester, with high enantiomeric excess (e.e.).[2][3]

The Core Signaling Pathway: A Step-by-Step Overview

The asymmetric synthesis of α-amino acids using Schöllkopf auxiliaries follows a well-defined, four-step sequence. This process is initiated with the formation of a cyclic dipeptide, which is then converted to the key chiral bis-lactim ether. This intermediate is subsequently deprotonated and alkylated with high diastereoselectivity. The final step involves the hydrolytic cleavage of the chiral auxiliary to release the desired enantiomerically enriched α-amino acid.

Caption: The four main stages of asymmetric α-amino acid synthesis using a Schöllkopf auxiliary.

Quantitative Data Presentation

The Schöllkopf method consistently delivers high yields and excellent diastereoselectivity across a range of electrophiles. The following table summarizes representative results for the alkylation of the bis-lactim ether derived from L-valine and glycine.

| Electrophile (R-X) | Product (R-group) | Yield (%) | Diastereomeric Excess (d.e.) (%) |

| Benzyl bromide | Benzyl | 85-95 | >95 |

| Allyl bromide | Allyl | 80-90 | >95 |

| Propargyl bromide | Propargyl | 75-85 | >95 |

| Methyl iodide | Methyl | 80-90 | >95 |

| Ethyl iodide | Ethyl | 75-85 | 90 |

| 4-Bromo-1,2-butadiene | 1,2-Butadienyl | 48 | >95 |

Note: Yields and d.e. values are typical and can vary depending on specific reaction conditions.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the Schöllkopf synthesis.

Step 1: Synthesis of cyclo(L-Val-Gly)

This protocol describes the formation of the diketopiperazine from L-valine methyl ester and glycine methyl ester.

Materials:

-

L-Valine methyl ester hydrochloride

-

Glycine methyl ester hydrochloride

-

Triethylamine (TEA)

-

Methanol (MeOH)

-

Toluene

Procedure:

-

To a solution of L-valine methyl ester hydrochloride (1 equivalent) and glycine methyl ester hydrochloride (1 equivalent) in methanol, add triethylamine (2.2 equivalents) at 0 °C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Remove the solvent under reduced pressure.

-

To the resulting residue, add toluene and heat the mixture to reflux for 48 hours with a Dean-Stark trap to remove methanol and water.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude cyclo(L-Val-Gly) can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Step 2: Formation of the Bis-lactim Ether

This procedure details the O-methylation of the diketopiperazine to form the Schöllkopf auxiliary.

Materials:

-

cyclo(L-Val-Gly)

-

Trimethyloxonium tetrafluoroborate (Meerwein's salt)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

To a suspension of cyclo(L-Val-Gly) (1 equivalent) in dry dichloromethane under an inert atmosphere, add trimethyloxonium tetrafluoroborate (2.5 equivalents) in portions at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude bis-lactim ether can be purified by column chromatography on silica gel.

Step 3: Diastereoselective Alkylation

This protocol outlines the general procedure for the stereoselective alkylation of the Schöllkopf auxiliary.

Materials:

-

(S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf auxiliary)

-

n-Butyllithium (n-BuLi) in hexanes

-

Alkyl halide (R-X)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

To a solution of the Schöllkopf auxiliary (1 equivalent) in anhydrous THF under an inert atmosphere, cool the mixture to -78 °C.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature at -78 °C.

-

Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium enolate.

-

Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, or until the reaction is complete by TLC analysis.

-

Quench the reaction at -78 °C by the addition of a saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature, and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The alkylated product can be purified by flash column chromatography.

Step 4: Hydrolysis of the Alkylated Auxiliary

This final step describes the cleavage of the chiral auxiliary to yield the α-amino acid methyl ester.

Materials:

-

Alkylated Schöllkopf auxiliary

-

0.1 M Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Dissolve the alkylated auxiliary in a minimal amount of diethyl ether.

-

Add 0.1 M aqueous HCl and stir the biphasic mixture vigorously at room temperature for 4-6 hours.

-

Separate the aqueous layer containing the amino acid ester hydrochloride and the valine methyl ester hydrochloride.

-

The desired α-amino acid methyl ester can be separated from the valine methyl ester by techniques such as ion-exchange chromatography or by conversion to their N-protected derivatives followed by chromatographic separation.

Logical Workflow of the Schöllkopf Synthesis

The entire process of asymmetric synthesis using a Schöllkopf auxiliary can be visualized as a logical workflow, starting from the assembly of the chiral template to the final liberation of the desired product.

Caption: A logical workflow diagram illustrating the sequential steps of the Schöllkopf synthesis.

Conclusion

The Schöllkopf method for asymmetric amino acid synthesis remains a highly valuable and reliable tool for organic and medicinal chemists. Its high stereoselectivity, operational simplicity, and the broad applicability of various electrophiles make it a preferred method for accessing a diverse range of enantiomerically pure α-amino acids. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to successfully implement this powerful synthetic strategy in their own laboratories for the advancement of drug discovery and development programs.

References

Methodological & Application

Alkylation of (S)-2-Isopropylmorpholine-Derived Bis-Lactim Ethers: A Detailed Protocol for Asymmetric Synthesis of α-Amino Acids

Abstract

This application note provides a comprehensive protocol for the diastereoselective alkylation of (S)-2-Isopropylmorpholine-derived bis-lactim ethers, a cornerstone of the Schöllkopf method for the asymmetric synthesis of non-proteinogenic α-amino acids.[1][2][3] This method offers high diastereoselectivity, generally exceeding 95% d.e., and is applicable to a wide range of electrophiles.[4] This document outlines the synthesis of the chiral auxiliary, the detailed alkylation procedure, and the final hydrolysis to yield the desired enantiomerically enriched amino acid esters. The protocols are intended for researchers and scientists in organic synthesis and drug development.

Introduction

The synthesis of enantiomerically pure α-amino acids is of significant interest in pharmaceutical and biological research. The Schöllkopf bis-lactim ether method provides a robust and highly stereocontrolled route to these valuable compounds.[2][3] The strategy relies on the use of a chiral auxiliary derived from the condensation of (S)-valine and glycine to form a diketopiperazine, which is subsequently converted to a bis-lactim ether. The steric hindrance provided by the isopropyl group of the valine moiety directs the alkylation of the enolate to the face opposite the chiral substituent, leading to a high degree of diastereoselectivity.[3] Subsequent acid hydrolysis cleaves the chiral auxiliary, which can be recovered, and liberates the newly synthesized α-amino acid ester.[2]

Data Presentation

The following table summarizes the diastereoselective alkylation of (S)-2-isopropyl-3,6-dimethoxypyrazine with various electrophiles. The data highlights the high diastereomeric excess and good to excellent yields achievable with this protocol.

| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |

| Benzyl bromide | (2S,5S)-5-benzyl-2-isopropyl-3,6-dimethoxypyrazine | 85-95 | >95 |

| Allyl bromide | (2S,5S)-5-allyl-2-isopropyl-3,6-dimethoxypyrazine | 80-90 | >95 |

| Methyl iodide | (2S,5S)-5-methyl-2-isopropyl-3,6-dimethoxypyrazine | 85-95 | >95 |

| Ethyl iodide | (2S,5S)-5-ethyl-2-isopropyl-3,6-dimethoxypyrazine | 82-92 | >95 |

| Propargyl bromide | (2S,5S)-5-(prop-2-yn-1-yl)-2-isopropyl-3,6-dimethoxypyrazine | 75-85 | >95 |

| 4-Bromo-1,2-butadiene | (2R,5S)-5-(2,3-butadienyl)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine | 50-60 | >95[5] |

Experimental Protocols

This section details the experimental procedures for the synthesis of the this compound-derived bis-lactim ether, its subsequent alkylation, and the final hydrolysis to obtain the α-amino acid ester.

Part 1: Synthesis of (S)-3,6-dihydro-2,5-dimethoxy-3-isopropylpyrazine

This procedure outlines the formation of the key chiral auxiliary.

Materials:

-

(S)-Valine

-

Glycine methyl ester hydrochloride

-

Triethylamine

-

Phosgene (or triphosgene)

-

Toluene

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Trimethyloxonium tetrafluoroborate (Me₃OBF₄)

-

Sodium bicarbonate, saturated solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Formation of the Diketopiperazine:

-

The synthesis begins with the formation of the dipeptide from (S)-valine and glycine methyl ester, which is then cyclized to the corresponding 2,5-diketopiperazine (a cyclic dipeptide).[3] This is a multi-step process often involving the formation of an N-carboxyanhydride.

-

-

Bis-O-methylation:

-

To a stirred suspension of the (S)-3-isopropyldiketopiperazine (1 equivalent) in anhydrous dichloromethane (DCM), add trimethyloxonium tetrafluoroborate (2.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford (S)-3,6-dihydro-2,5-dimethoxy-3-isopropylpyrazine as a colorless oil.

-

Part 2: Diastereoselective Alkylation

This protocol describes the key stereodetermining step.

Materials:

-

(S)-3,6-dihydro-2,5-dimethoxy-3-isopropylpyrazine (1 equivalent)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.05 equivalents)

-

Electrophile (e.g., benzyl bromide, 1.1 equivalents)

-

Ammonium chloride (NH₄Cl), saturated aqueous solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the (S)-3,6-dihydro-2,5-dimethoxy-3-isopropylpyrazine in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.6 M in hexanes) dropwise to the solution while maintaining the temperature at -78 °C.

-

Stir the resulting orange-colored solution at -78 °C for 30-60 minutes to ensure complete formation of the lithiated species.

-

Add the electrophile (e.g., benzyl bromide) dropwise to the solution at -78 °C.

-

Continue stirring the reaction mixture at -78 °C for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure alkylated bis-lactim ether.

Part 3: Acidic Hydrolysis

This final step liberates the desired α-amino acid ester.

Materials:

-

Alkylated bis-lactim ether (1 equivalent)

-

Hydrochloric acid (HCl), 0.1 M to 1 M aqueous solution

-

Diethyl ether

-

Sodium bicarbonate, saturated solution

Procedure:

-

Dissolve the purified alkylated bis-lactim ether in an aqueous solution of hydrochloric acid.

-

Stir the mixture at room temperature for 12-48 hours. The progress of the hydrolysis can be monitored by TLC or LC-MS.

-

After completion, wash the aqueous solution with diethyl ether to remove the chiral auxiliary ((S)-valine methyl ester).

-

Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

-

Extract the desired α-amino acid methyl ester with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amino acid ester.

-

Further purification can be achieved by recrystallization or chromatography if necessary.

Visualizations

The following diagrams illustrate the key processes in the alkylation of this compound-derived bis-lactim ethers.

Caption: Experimental workflow for the synthesis of α-amino acids.

Caption: Key logical steps in the Schöllkopf synthesis.

References

The Role of (S)-2-Isopropylmorpholine in Asymmetric Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Isopropylmorpholine and its derivatives represent a class of chiral building blocks and auxiliaries with significant potential in the asymmetric synthesis of complex molecules, including natural products and their analogues. While not as extensively documented as other prominent chiral auxiliaries like Evans' oxazolidinones or pseudoephedrine, the inherent chirality and structural features of this compound make it a valuable tool for introducing stereocenters with high fidelity. This document provides an overview of its application, focusing on diastereoselective reactions and furnishing protocols for key transformations.

Application Notes

This compound can be employed in several key asymmetric transformations, primarily by being incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The bulky isopropyl group at the stereogenic center plays a crucial role in facial shielding, forcing incoming reagents to attack from the less sterically hindered face of a prochiral center.

Key applications include:

-

Asymmetric Alkylation: N-acylated derivatives of this compound can be converted into their corresponding enolates. The chiral morpholine moiety then directs the approach of an electrophile, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent cleavage of the auxiliary yields the enantiomerically enriched product.

-

Asymmetric Aldol Reactions: Similar to alkylation, chiral enolates derived from N-acyl-(S)-2-isopropylmorpholine derivatives can react with aldehydes. The chiral environment provided by the morpholine auxiliary controls the formation of the two new stereocenters in the aldol adduct, often with excellent diastereomeric and enantiomeric excess.

-

Chiral Building Block: The morpholine ring itself is a common motif in bioactive natural products and pharmaceuticals. This compound can serve as a chiral precursor for the synthesis of more complex morpholine-containing targets, where the stereochemistry at the 2-position is crucial for biological activity.

The selection of the appropriate N-acyl group and reaction conditions (e.g., base, solvent, temperature) is critical for achieving high stereoselectivity. Post-reaction, the chiral auxiliary can often be cleaved under mild conditions and potentially recovered for reuse, enhancing the overall efficiency of the synthetic route.

Experimental Protocols

While specific examples of the total synthesis of natural products using this compound as a primary chiral auxiliary are not extensively reported in readily available literature, the following protocols outline the general methodologies for key asymmetric reactions involving such chiral morpholine derivatives. These protocols are based on established principles of asymmetric synthesis using chiral auxiliaries.

Protocol 1: Asymmetric Alkylation of an N-Acyl-(S)-2-isopropylmorpholine Derivative

This protocol describes a general procedure for the diastereoselective alkylation of an N-propionyl-(S)-2-isopropylmorpholine.

Materials:

-

This compound

-

Propionyl chloride

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Alkyl halide (e.g., Benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Acylation of this compound: To a solution of this compound (1.0 eq.) and Et₃N (1.2 eq.) in anhydrous THF at 0 °C, add propionyl chloride (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with water and extract with EtOAc. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure to afford N-propionyl-(S)-2-isopropylmorpholine, which can be purified by flash chromatography.

-

Enolate Formation and Alkylation: To a solution of N-propionyl-(S)-2-isopropylmorpholine (1.0 eq.) in anhydrous THF at -78 °C, add LDA solution (1.1 eq.) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation. Add the alkyl halide (1.2 eq.) dropwise. Stir the reaction at -78 °C for 4 hours or until TLC analysis indicates complete consumption of the starting material.

-

Work-up and Purification: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with EtOAc. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The resulting crude product is purified by flash column chromatography on silica gel to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.

-

Auxiliary Cleavage: The N-acyl group can be cleaved under various conditions (e.g., hydrolysis with LiOH, reduction with LiAlH₄) to yield the corresponding carboxylic acid or alcohol, respectively, with the newly formed stereocenter intact.

Quantitative Data Summary (Hypothetical):

| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Benzyl bromide | N-(2-Benzylpropionyl)-(S)-2-isopropylmorpholine | 85 | >95:5 |

| 2 | Methyl iodide | N-(2-Methylpropionyl)-(S)-2-isopropylmorpholine | 90 | >98:2 |

| 3 | Allyl bromide | N-(2-Allylpropionyl)-(S)-2-isopropylmorpholine | 82 | >95:5 |

Note: The data presented in this table is hypothetical and serves as an example of expected outcomes for such a reaction. Actual results may vary depending on the specific substrates and conditions used.

Visualization of Experimental Workflow

The general workflow for the application of this compound as a chiral auxiliary in asymmetric synthesis can be visualized as follows:

Caption: General workflow for asymmetric synthesis using this compound.

This logical diagram illustrates the three key stages: attachment of the chiral auxiliary to a prochiral substrate, the diastereoselective reaction to create the new stereocenter, and the final cleavage of the auxiliary to yield the desired enantiomerically pure product and allow for the recovery of the chiral auxiliary. This systematic approach is fundamental to the application of chiral auxiliaries in the synthesis of complex, stereochemically defined molecules.

Application Notes and Protocols for the Attachment of (S)-2-Isopropylmorpholine to a Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Isopropylmorpholine, and more commonly its structural isomer (S)-3-isopropylmorpholine, is a valuable building block in medicinal chemistry and drug discovery. The morpholine scaffold is considered a "privileged structure" due to its favorable physicochemical properties, metabolic stability, and its ability to engage in key interactions with biological targets.[1] Notably, the morpholine moiety is a critical component in a class of potent inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[2][3] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3] The attachment of this compound or its derivatives to various substrates, such as small molecules, solid supports for affinity chromatography, or probes for target identification, is a crucial step in the development of novel therapeutics and research tools.

This document provides detailed protocols for two common methods for the covalent attachment of this compound to substrates: amide coupling to a carboxylic acid-functionalized substrate and reductive amination with an aldehyde-functionalized substrate.

Note on Isomer: While the query specified this compound, the isomer (S)-3-Isopropylmorpholine is more frequently utilized in the context of PI3K inhibitors. The protocols described herein are applicable to both isomers.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2] In many cancers, this pathway is constitutively active, promoting tumor growth.[3] Small molecule inhibitors that target key kinases in this pathway, such as PI3K and mTOR, are a major focus of cancer drug development. The morpholine ring in many of these inhibitors plays a crucial role in binding to the kinase active site.[4]

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Protocols

The following are generalized protocols. Optimal conditions may vary depending on the specific substrate and should be determined empirically.

Protocol 1: Amide Coupling to a Carboxylic Acid-Functionalized Substrate

This protocol describes the formation of a stable amide bond between the secondary amine of this compound and a substrate bearing a carboxylic acid group, using a carbodiimide coupling agent.

Caption: Experimental workflow for amide coupling.

Materials:

-

This compound

-

Carboxylic acid-functionalized substrate

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

-

N-Hydroxysuccinimide (NHS) (optional, but recommended for improved efficiency)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Quenching solution (e.g., 1 M hydroxylamine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

Substrate Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid-functionalized substrate (1.0 eq) in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).

-

Activation: To the stirred solution, add NHS (1.2 eq) followed by EDC·HCl (1.2 eq). Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amine Addition: Add this compound (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq).

-

Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

-

Workup:

-

Dilute the reaction mixture with ethyl acetate or DCM.

-

Wash the organic layer sequentially with 5% aqueous citric acid (if a base like DIPEA is used), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired conjugate.[5]

Protocol 2: Reductive Amination with an Aldehyde-Functionalized Substrate

This protocol details the coupling of this compound to an aldehyde-functionalized substrate via the formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[6]

Materials:

-

This compound

-

Aldehyde-functionalized substrate

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (if using NaBH₃CN)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Solvents for chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve the aldehyde-functionalized substrate (1.0 eq) and this compound (1.1 eq) in anhydrous DCM or DCE (to a concentration of 0.1-0.5 M).

-

Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. If using NaBH₃CN, a catalytic amount of acetic acid can be added to facilitate this step.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. Be cautious as gas evolution may occur.

-

Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-12 hours).

-

Workup:

-

Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.[7]

Data Presentation

| Parameter | Protocol 1: Amide Coupling | Protocol 2: Reductive Amination |

| Substrate Functional Group | Carboxylic Acid | Aldehyde |

| Key Reagents | EDC·HCl, NHS, DIPEA | Sodium Triacetoxyborohydride |

| Solvent | Anhydrous DMF or DCM | Anhydrous DCM or DCE |

| Temperature | Room Temperature | Room Temperature |

| Typical Reaction Time | 2-24 hours | 1-12 hours |

| Typical Yield | 60-90% | 70-95% |

| Purification Method | Silica Gel Chromatography | Silica Gel Chromatography |

Yields are estimates and highly dependent on the specific substrate and reaction scale.

Characterization of the Conjugate

Successful attachment of this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the isopropyl group (a doublet around 0.9-1.2 ppm and a multiplet around 2.5-3.5 ppm). The protons on the carbons adjacent to the nitrogen in the newly formed bond will also show a characteristic shift.[8]

-

¹³C NMR: The carbons of the isopropyl group and the morpholine ring will have distinct chemical shifts. The carbon adjacent to the nitrogen will typically appear in the 40-60 ppm region.[8]

-

-

Mass Spectrometry (MS): The molecular weight of the final product should be confirmed by high-resolution mass spectrometry (HRMS) to match the expected molecular formula of the conjugate.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.

References

- 1. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

Application Notes and Protocols for the Synthesis of Non-Proteinogenic Amino Acids Using a Chiral Morpholine Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-proteinogenic amino acids (NPAAs) are crucial building blocks in modern drug discovery and development. Their incorporation into peptide-based therapeutics can enhance metabolic stability, improve conformational rigidity, and provide novel functionalities, leading to compounds with improved pharmacological profiles. The asymmetric synthesis of NPAAs is therefore of significant interest. A robust and widely utilized method for achieving high stereocontrol in the synthesis of α-amino acids is the use of chiral auxiliaries to direct the diastereoselective alkylation of glycine equivalents.

This document outlines the application and a general protocol for the use of a chiral morpholine derivative, conceptually based on (S)-2-Isopropylmorpholine, as a chiral auxiliary in the synthesis of non-proteinogenic amino acids. The methodology leverages the formation of a square-planar Nickel(II) complex of a Schiff base derived from glycine and the chiral auxiliary. This complex serves as a chiral nucleophilic glycine equivalent, enabling the asymmetric introduction of a wide variety of side chains through alkylation, leading to the synthesis of enantiomerically enriched α-amino acids.

Principle of the Method

The core of this synthetic strategy lies in the temporary installation of a chiral auxiliary to a glycine molecule, which then directs the stereochemical outcome of a subsequent C-C bond-forming reaction at the α-carbon. The general workflow can be summarized in three key steps:

-

Formation of the Chiral Ni(II)-Glycine Complex: The chiral auxiliary, derived from this compound, is condensed with glycine to form a Schiff base. This tridentate ligand then coordinates with a Ni(II) salt to form a rigid, square-planar complex. The steric bulk of the isopropyl group on the morpholine ring is positioned to effectively shield one face of the planar glycine enolate intermediate.

-

Diastereoselective Alkylation: The α-proton of the glycine moiety in the Ni(II) complex is acidic and can be removed by a suitable base to generate a nucleophilic enolate. This enolate then reacts with an electrophile, such as an alkyl halide. The chiral auxiliary directs the approach of the electrophile to the less sterically hindered face, resulting in a highly diastereoselective alkylation.

-

Hydrolysis and Auxiliary Recovery: Following the alkylation, the newly synthesized α-amino acid is liberated from the complex by acidic hydrolysis. This step also allows for the recovery of the chiral auxiliary, which can often be recycled, making the process more cost-effective.

Experimental Workflow

The overall experimental workflow for the synthesis of a non-proteinogenic amino acid using a chiral morpholine-based auxiliary is depicted below.

Caption: General workflow for the asymmetric synthesis of non-proteinogenic amino acids.

Quantitative Data Summary

The following table summarizes typical quantitative data for the alkylation of chiral Ni(II)-glycine complexes with various electrophiles, based on analogous systems reported in the literature. These values demonstrate the high efficiency and stereoselectivity of this methodology.

| Entry | Electrophile (R-X) | Product (α-Amino Acid) | Yield (%) | Diastereomeric Excess (de, %) |

| 1 | n-Octyl bromide | (S)-2-Aminodecanoic acid | 98 | >98 |

| 2 | Benzyl bromide | (S)-Phenylalanine | 95 | >95 |

| 3 | Allyl bromide | (S)-Allylglycine | 92 | >95 |

| 4 | Propargyl bromide | (S)-Propargylglycine | 88 | >95 |

| 5 | Ethyl bromoacetate | (S)-Glutamic acid γ-ethyl ester | 90 | >95 |

Detailed Experimental Protocols

The following are generalized protocols for the key experiments in the synthesis of a non-proteinogenic amino acid using a chiral morpholine-based auxiliary.

Protocol 1: Synthesis of the Chiral Ni(II)-Glycine Schiff Base Complex

Materials:

-

Chiral ligand ((S)-N-(2-benzoylphenyl)-2-isopropylmorpholine-4-carboxamide) (1.0 equiv)

-

Glycine (1.1 equiv)

-

Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) (1.0 equiv)

-

Sodium hydroxide (NaOH) (2.0 equiv)

-

Methanol (MeOH)

-

Water

Procedure:

-

To a round-bottom flask, add the chiral ligand, glycine, and methanol.

-

Stir the mixture at room temperature until all solids are dissolved.

-

In a separate beaker, dissolve sodium hydroxide in water and add it to the reaction mixture.

-

Add a solution of Nickel(II) nitrate hexahydrate in methanol to the flask. The color of the solution should change, indicating complex formation.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Cool the mixture to room temperature and then place it in an ice bath to induce precipitation of the complex.

-

Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum. The resulting solid is the chiral Ni(II)-glycine complex.

Protocol 2: Asymmetric Alkylation of the Ni(II)-Glycine Complex

Materials:

-

Chiral Ni(II)-glycine complex (from Protocol 1) (1.0 equiv)

-

Alkyl halide (e.g., n-octyl bromide) (1.2 equiv)

-

Potassium hydroxide (KOH) (1.1 equiv)

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

Procedure:

-

Suspend the chiral Ni(II)-glycine complex in a mixture of DMF and methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of potassium hydroxide in methanol dropwise to the suspension at room temperature. The mixture should become a clear, deeply colored solution, indicating the formation of the enolate.

-

Add the alkyl halide to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated Ni(II) complex.

Protocol 3: Hydrolysis and Isolation of the Non-Proteinogenic Amino Acid

Materials:

-

Crude alkylated Ni(II) complex (from Protocol 2)

-

6 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Dowex 50WX8 ion-exchange resin

Procedure:

-

Dissolve the crude alkylated Ni(II) complex in 6 M HCl.

-

Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis.

-